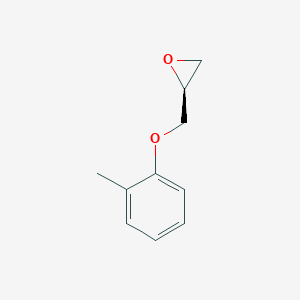
2-((2-Methylphenoxy)methyl)oxirane, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Methylphenoxy)methyl)oxirane, (2S)- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly known as "MPO" and is a chiral epoxide that has a molecular formula of C10H12O2. MPO is widely used in various fields such as organic synthesis, pharmaceuticals, and materials science.
Mechanism Of Action
The mechanism of action of MPO is not fully understood. However, it is believed that MPO acts as an electrophile and undergoes nucleophilic attack by various biomolecules such as proteins, DNA, and RNA. This reaction results in the formation of covalent adducts, which can lead to various biological effects.
Biochemical And Physiological Effects
MPO has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that MPO can inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. MPO has also been shown to exhibit antiviral activity against viruses such as herpes simplex virus and human immunodeficiency virus. In addition, MPO has been shown to inhibit the growth of various bacteria such as Staphylococcus aureus and Escherichia coli.
Advantages And Limitations For Lab Experiments
MPO has several advantages and limitations for lab experiments. One of the main advantages is its chiral nature, which makes it a useful building block for the synthesis of chiral compounds. MPO is also relatively easy to synthesize and is commercially available. However, MPO has some limitations such as its low stability, which can lead to decomposition over time. In addition, MPO can be difficult to handle due to its reactivity and potential toxicity.
Future Directions
There are several future directions for the research on MPO. One of the main directions is the development of new synthetic methods for the preparation of MPO and its derivatives. Another direction is the investigation of the mechanism of action of MPO and its potential targets in various biological systems. Furthermore, the potential applications of MPO in the field of materials science and nanotechnology can also be explored. Overall, the research on MPO has great potential for the development of new drugs, materials, and technologies.
Synthesis Methods
The synthesis of MPO can be achieved through various methods. One of the most common methods is the reaction of 2-methylphenol with epichlorohydrin in the presence of a base catalyst such as sodium hydroxide. This reaction results in the formation of MPO as a racemic mixture. However, the enantiomerically pure form of MPO can be obtained through chiral resolution using various techniques such as chromatography and crystallization.
Scientific Research Applications
MPO has been extensively studied in scientific research due to its potential applications in various fields. In organic synthesis, MPO is used as a chiral building block for the synthesis of various compounds such as chiral alcohols, amines, and acids. In pharmaceuticals, MPO has been shown to exhibit antiviral, antibacterial, and anticancer activities. MPO has also been used as a cross-linking agent in the preparation of polymeric materials.
properties
CAS RN |
101693-39-4 |
|---|---|
Product Name |
2-((2-Methylphenoxy)methyl)oxirane, (2S)- |
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.2 g/mol |
IUPAC Name |
(2S)-2-[(2-methylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C10H12O2/c1-8-4-2-3-5-10(8)12-7-9-6-11-9/h2-5,9H,6-7H2,1H3/t9-/m0/s1 |
InChI Key |
KFUSXMDYOPXKKT-VIFPVBQESA-N |
Isomeric SMILES |
CC1=CC=CC=C1OC[C@@H]2CO2 |
SMILES |
CC1=CC=CC=C1OCC2CO2 |
Canonical SMILES |
CC1=CC=CC=C1OCC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



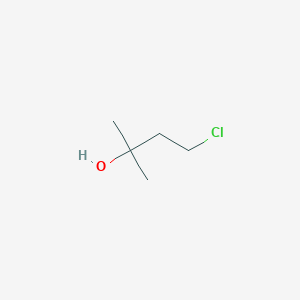
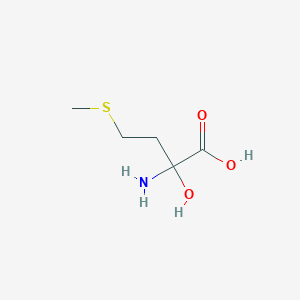
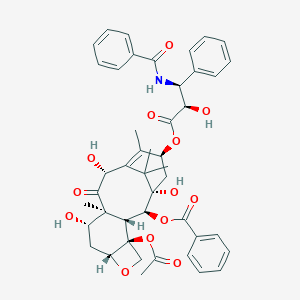
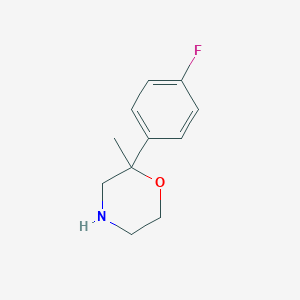
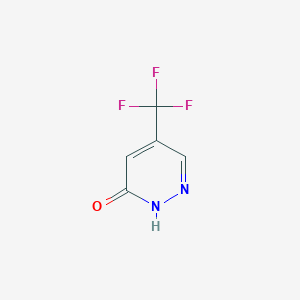
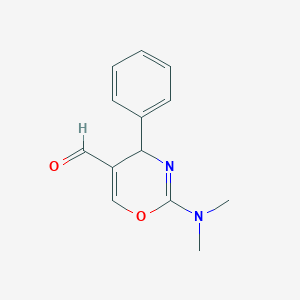
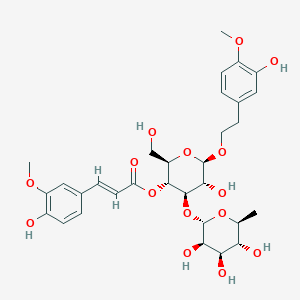
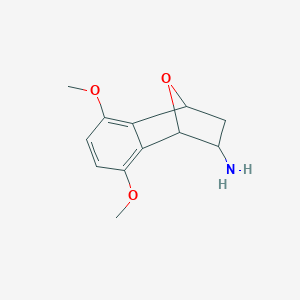
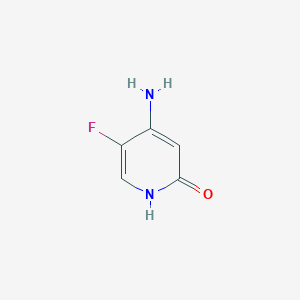
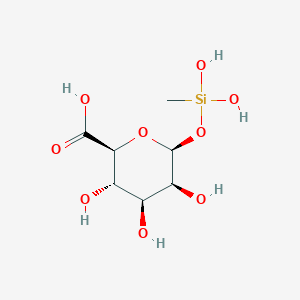
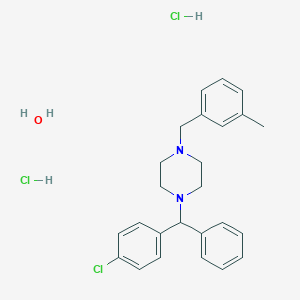
![Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid](/img/structure/B21622.png)
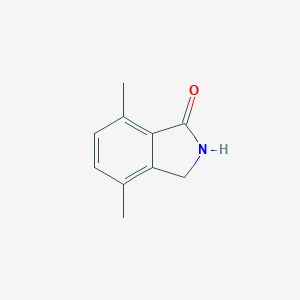
![3,6-Dioxa-8-azabicyclo[3.2.1]octan-4-one,1,5-dimethyl-(9CI)](/img/structure/B21627.png)